molecular formula C17H27N5O3S B2826509 N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034201-78-8

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2826509
CAS No.: 2034201-78-8
M. Wt: 381.5
InChI Key: VTTMDNPBGHTVMZ-UHFFFAOYSA-N
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Description

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that features a pyrazine ring substituted with a dimethylamino group, a pyrrolidine ring, and a butanamide backbone with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazine ring and its subsequent functionalization. The key steps include:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately and then coupled with the pyrazine ring through an ether linkage.

    Attachment of the Butanamide Backbone: The butanamide backbone is introduced through an amide bond formation reaction, typically using acyl chlorides or anhydrides.

    Introduction of the Methylthio Group: The methylthio group is introduced via a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide backbone but differ in the heterocyclic ring structure.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyrrolidine ring but differ in the substituents and overall structure.

Uniqueness

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c1-12(23)19-14(6-8-26-4)17(24)22-7-5-13(11-22)25-16-10-18-9-15(20-16)21(2)3/h9-10,13-14H,5-8,11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTMDNPBGHTVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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